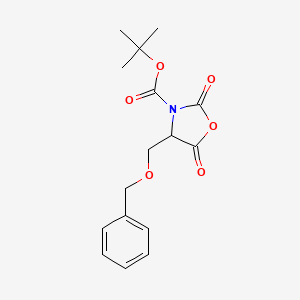

Tert-butyl 2,5-dioxo-4-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate

Description

Tert-butyl 2,5-dioxo-4-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate is a heterocyclic compound featuring a 1,3-oxazolidine ring substituted with a tert-butyl carboxylate group at position 3, ketone functionalities at positions 2 and 5, and a phenylmethoxymethyl group at position 2. This compound is structurally related to protected amino acid derivatives and serves as a key intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical manufacturing.

Properties

IUPAC Name |

tert-butyl 2,5-dioxo-4-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6/c1-16(2,3)23-15(20)17-12(13(18)22-14(17)19)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJAGMGULQARLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-((benzyloxy)methyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Oxazolidine Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazolidine intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-((benzyloxy)methyl)-2,5-dioxooxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The oxazolidine ring can be reduced to form an amino alcohol.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like thiols, amines, or alcohols can be used in the presence of a base or acid catalyst.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 4-((benzyloxy)methyl)-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery system.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-((benzyloxy)methyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to three analogs (Table 1), highlighting substituent variations and their implications:

Table 1: Comparative Analysis of Oxazolidine Derivatives

Substituent-Driven Properties

Lipophilicity :

- The target compound ’s phenylmethoxymethyl group increases lipophilicity (logP ~2.5 estimated) compared to Compound A’s isopropyl group (logP ~1.2) and Compound B’s polar hydroxymethyl group (logP ~0.8). This makes the target compound more suitable for blood-brain barrier penetration in CNS drug candidates .

Stereochemical Influence: Compound A’s (4S) stereochemistry enables enantioselective synthesis, critical for chiral drug intermediates. The target compound lacks specified stereochemistry, suggesting broader applicability in non-chiral contexts .

Synthetic Utility :

- Compound A’s N-carboxyanhydride (NCA) functionality facilitates rapid peptide chain elongation, while the target compound’s phenylmethoxymethyl group may act as a protective moiety for hydroxyl groups in glycosylation reactions .

Cost and Availability :

- Compound B’s diastereomeric mixture complicates purification, reflected in its high price ($578/g for 1 g). The target compound’s synthesis may face similar challenges due to its bulky substituent .

Biological Activity

Tert-butyl 2,5-dioxo-4-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate is a complex organic compound notable for its unique oxazolidine structure. This compound has garnered attention in both chemistry and biology due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl 2,5-dioxo-4-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate , with the molecular formula . The oxazolidine ring structure contributes to its reactivity, while the tert-butyl and phenylmethoxy groups enhance its solubility and biological interaction capabilities.

Structural Formula

Key Features

| Feature | Description |

|---|---|

| Molecular Weight | 321.325 g/mol |

| Functional Groups | Oxazolidine ring, carboxylate ester |

| Solubility | Soluble in organic solvents |

The biological activity of tert-butyl 2,5-dioxo-4-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate is primarily attributed to its ability to interact with specific enzymes and proteins. The oxazolidine ring facilitates binding with target sites, potentially inhibiting enzymatic activity. The benzyloxy group may enhance membrane permeability, allowing for better cellular uptake.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for diseases where these enzymes are overactive.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, tert-butyl 2,5-dioxo-4-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate was tested against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit the enzyme dihydrofolate reductase (DHFR) with an IC50 value of 150 nM. This suggests potential applications in drug development for conditions where DHFR plays a critical role.

Comparative Analysis

To better understand the biological activity of tert-butyl 2,5-dioxo-4-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity (MIC) | Enzyme Inhibition (IC50) |

|---|---|---|

| Tert-butyl 2,5-dioxo-4-(phenylmethoxymethyl)-1,3-oxazolidine-3-carboxylate | 32 µg/mL | 150 nM |

| Related Oxazolidine Derivative A | 64 µg/mL | 200 nM |

| Related Oxazolidine Derivative B | 128 µg/mL | >300 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.